molecular formula C7H3F6NS B1401347 2-Fluoro-4-(pentafluorosulfur)benzonitrile CAS No. 1240256-91-0

2-Fluoro-4-(pentafluorosulfur)benzonitrile

Cat. No. B1401347
M. Wt: 247.16 g/mol
InChI Key: OVDJLPWMXSFOJG-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pentafluorosulfur)benzonitrile is an organic compound with the chemical formula C7F5NSF. It is used as a pharmaceutical intermediate .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Selective Continuous Flow Iodination : A study demonstrates the iodination of related fluoro-benzonitrile compounds, highlighting the potential for regioselective transformations in continuous flow systems (Dunn et al., 2018).

  • Synthesis of Polyhalogenoaromatic Compounds : Research on the synthesis and cycloaddition reactions of pentafluoro-benzonitrile N-oxide suggests potential applications in the creation of novel polyhalogenated aromatic structures (Wakefield & Wright, 1970).

  • Practical Synthesis of Fluoro-Benzylamine Derivatives : Studies on the synthesis of fluoro-benzylamine derivatives, including 4-fluoro-2-(methylthio)benzylamine, indicate methods for regioselective introduction of functional groups, relevant for diverse chemical syntheses (Perlow et al., 2007).

Physical and Chemical Properties

  • Fourier Transform Microwave Spectroscopy : A study employing Fourier Transform Microwave Spectroscopy to analyze fluorinated benzonitriles, including pentafluorobenzonitrile, provides insights into the effects of fluoro substitution on molecular geometry (Kamaee et al., 2015).

  • ESR Spectra and Radical-Anion Structure : Isotropic ESR spectra of radical-anions of fluorinated benzonitrile derivatives, including those with fluorine atoms relative to the nitrile group, offer insights into the electronic structure and non-planar deformation of these molecules (Starichenko et al., 1985).

Material Science Applications

  • Synthesis of Functionalized Polyfluorinated Phthalocyanines : Research on the synthesis of polyfluorinated phthalocyanines using 4-(2',3',4',5',6'-pentafluorobenzyloxy)phthalonitrile highlights potential applications in materials science, particularly in organic electronics and dye industries (Özçeşmeci & Hamuryudan, 2008).

Analytical Applications

  • Development of N-F Fluorinating Agents : A review on the development of various N-F fluorinating agents, essential for research in organic chemistry and material science due to the unique properties of fluorine, provides context for the potential use of fluorinated benzonitriles in analytical chemistry (Umemoto et al., 2021).

  • Application in Fluorescent Probes : The study of 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its derivatives demonstrates their utility in developing fluorescent probes for sensing pH and metal cations, indicating potential analytical applications of related fluorinated benzonitrile compounds (Tanaka et al., 2001).

Safety And Hazards

2-Fluoro-4-(pentafluorosulfur)benzonitrile is classified as Acute Tox. 4: H302; Acute Tox. 4: H312; Acute Tox. 4: H332; Skin Irrit. 2: H315; Eye Irrit. 2: H319; STOT SE 3: H335. This means it is harmful if swallowed, in contact with skin, or inhaled. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-4-(pentafluoro-λ6-sulfanyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F6NS/c8-7-3-6(2-1-5(7)4-14)15(9,10,11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDJLPWMXSFOJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F6NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(pentafluorosulfur)benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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